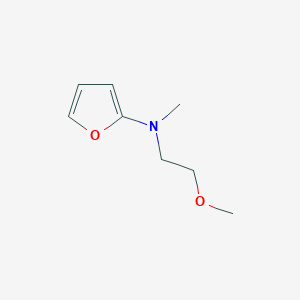![molecular formula C15H13N3O B13094712 2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)- CAS No. 111680-65-0](/img/structure/B13094712.png)
2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring. The presence of a methyl(phenyl)amino group at the 4-position of the pyrido[1,2-a]pyrimidine core adds to its unique chemical properties. Compounds of this class are of significant interest due to their potential pharmacological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
In an industrial setting, the production of 4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2H-pyrido[1,2-a]pyrimidin-2-one: Lacks the methyl(phenyl)amino group, which may result in different chemical and biological properties.
4-(Phenylamino)-2H-pyrido[1,2-a]pyrimidin-2-one: Similar structure but without the methyl group, leading to variations in reactivity and activity.
4-(Methylamino)-2H-pyrido[1,2-a]pyrimidin-2-one: Contains a methylamino group instead of the methyl(phenyl)amino group, affecting its chemical behavior.
Uniqueness
The presence of the methyl(phenyl)amino group in 4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propriétés
Numéro CAS |
111680-65-0 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
4-(N-methylanilino)pyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H13N3O/c1-17(12-7-3-2-4-8-12)15-11-14(19)16-13-9-5-6-10-18(13)15/h2-11H,1H3 |
Clé InChI |
SRTFNSFJTBHLAA-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=CC(=O)N=C3N2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



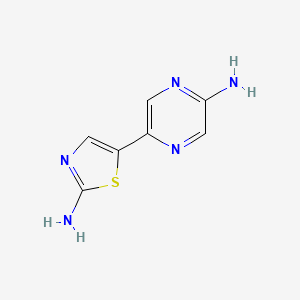

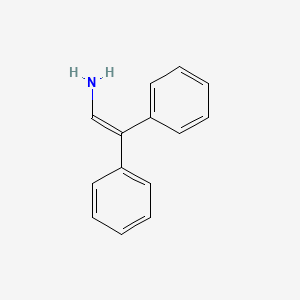
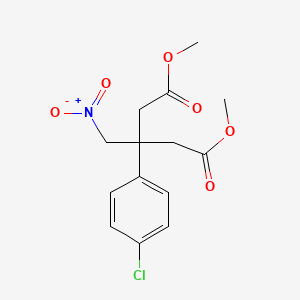

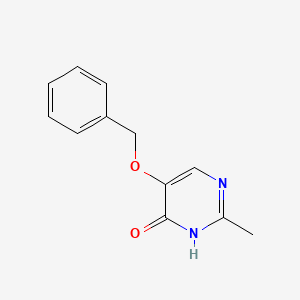
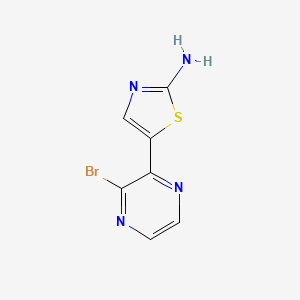
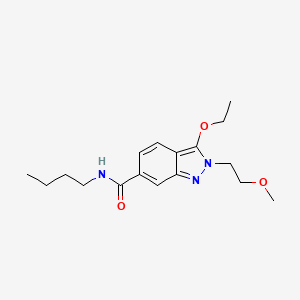
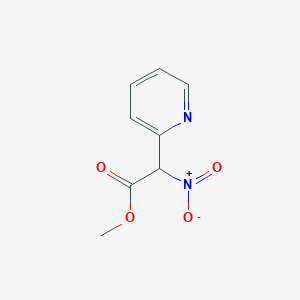
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
